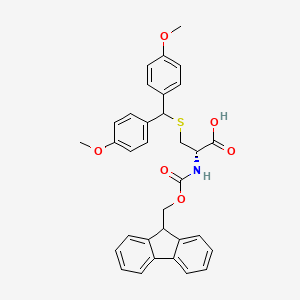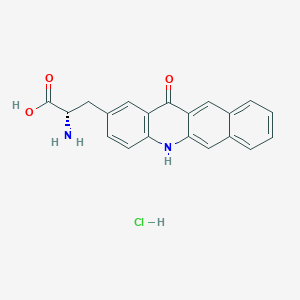
2,3,6-Trifluoro-4-(trifluoromethyl)phenylhydrazine, 98%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,6-Trifluoro-4-(trifluoromethyl)phenylhydrazine (TFTPH) is a widely used reagent in synthetic organic chemistry. It is a versatile compound that can be used in a variety of laboratory experiments and research applications. TFTPH is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it a valuable tool for scientists working in the fields of biochemistry, physiology, and pharmacology.
科学的研究の応用
2,3,6-Trifluoro-4-(trifluoromethyl)phenylhydrazine, 98% has a wide range of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used in the synthesis of heterocyclic compounds, such as pyridines and quinolines. In addition, 2,3,6-Trifluoro-4-(trifluoromethyl)phenylhydrazine, 98% is used in the synthesis of polymers and other materials. Furthermore, 2,3,6-Trifluoro-4-(trifluoromethyl)phenylhydrazine, 98% can be used as a catalyst in organic reactions, such as the oxidation of alcohols and the reduction of aldehydes and ketones.
作用機序
The mechanism of action of 2,3,6-Trifluoro-4-(trifluoromethyl)phenylhydrazine, 98% is not fully understood. However, it is believed that the trifluoromethyl group of 2,3,6-Trifluoro-4-(trifluoromethyl)phenylhydrazine, 98% is responsible for its reactivity. The trifluoromethyl group is thought to be a strong electron-withdrawing group, which allows it to interact with other molecules in a variety of ways. It is also believed that the trifluoromethyl group is responsible for the high reactivity of 2,3,6-Trifluoro-4-(trifluoromethyl)phenylhydrazine, 98%.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,3,6-Trifluoro-4-(trifluoromethyl)phenylhydrazine, 98% are not fully understood. However, it is believed that 2,3,6-Trifluoro-4-(trifluoromethyl)phenylhydrazine, 98% may have a variety of effects on the body, including the inhibition of enzymes and the modulation of gene expression. In addition, 2,3,6-Trifluoro-4-(trifluoromethyl)phenylhydrazine, 98% may have an effect on cell signaling pathways, which could potentially lead to the development of new therapeutic agents.
実験室実験の利点と制限
The main advantage of using 2,3,6-Trifluoro-4-(trifluoromethyl)phenylhydrazine, 98% in laboratory experiments is its versatility. 2,3,6-Trifluoro-4-(trifluoromethyl)phenylhydrazine, 98% can be used in a variety of reactions, allowing for the synthesis of a wide range of compounds. In addition, 2,3,6-Trifluoro-4-(trifluoromethyl)phenylhydrazine, 98% is relatively inexpensive, making it an attractive option for scientists on a budget. However, 2,3,6-Trifluoro-4-(trifluoromethyl)phenylhydrazine, 98% is a highly reactive compound and should be handled with caution. In addition, 2,3,6-Trifluoro-4-(trifluoromethyl)phenylhydrazine, 98% is a toxic compound and should be used in a well-ventilated area.
将来の方向性
There are a number of potential future directions for the use of 2,3,6-Trifluoro-4-(trifluoromethyl)phenylhydrazine, 98%. One potential direction is the development of new therapeutic agents based on the effects of 2,3,6-Trifluoro-4-(trifluoromethyl)phenylhydrazine, 98% on cell signaling pathways. In addition, 2,3,6-Trifluoro-4-(trifluoromethyl)phenylhydrazine, 98% could be used to develop new materials and polymers. Finally, 2,3,6-Trifluoro-4-(trifluoromethyl)phenylhydrazine, 98% could be used in the synthesis of heterocyclic compounds, such as pyridines and quinolines.
合成法
2,3,6-Trifluoro-4-(trifluoromethyl)phenylhydrazine, 98% can be synthesized using a variety of methods. The most commonly used method is the reaction of trifluoromethylbenzene with hydroxylamine in the presence of a strong acid catalyst. This reaction produces an intermediate compound, which is then reacted with trifluoromethylbenzene and hydroxylamine to form the desired product. Other methods of synthesis include the reaction of trifluoromethylbenzene with anhydrous hydrazine, the reaction of trifluoromethylbenzene with hydroxylamine in the presence of a strong base, and the reaction of trifluoromethylbenzene with hydroxylamine in the presence of a strong acid.
特性
IUPAC Name |
[2,3,6-trifluoro-4-(trifluoromethyl)phenyl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F6N2/c8-3-1-2(7(11,12)13)4(9)5(10)6(3)15-14/h1,15H,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQFRDAQGXAYAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)NN)F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F6N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,6-Trifluoro-4-(trifluoromethyl)phenylhydrazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[S(R)]-N-((1R)-(adamantan-1-yl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H- xanthen-4-yl)methyl)-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6297238.png)






![[S(R)]-N-[(1S)-1-[2-(9-anthracenyl)phenyl]-2-(diphenylphosphino)ethyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6297290.png)
![Dichloro[(R)-(+)-2,2'-bis(di-2-furanylphosphino)-6,6'-dimethoxy-1,1'-biphenyl]palladium(II)](/img/structure/B6297302.png)
